molecular formula C21H17BrFNO B412754 N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide

N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide

Cat. No.: B412754
M. Wt: 398.3g/mol
InChI Key: HMGKFXJZTYYXLW-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide typically involves the condensation of 4-bromobenzylamine with 4-fluoro-4’-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H17BrFNO

Molecular Weight

398.3g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C21H17BrFNO/c1-15-2-12-20(13-3-15)24(14-16-4-8-18(22)9-5-16)21(25)17-6-10-19(23)11-7-17/h2-13H,14H2,1H3

InChI Key

HMGKFXJZTYYXLW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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